molecular formula C22H19N3O2S B1672988 JNJ-10229570 CAS No. 524923-88-4

JNJ-10229570

Cat. No.: B1672988
CAS No.: 524923-88-4
M. Wt: 389.5 g/mol
InChI Key: XTHRTBCPBWJYRO-UHFFFAOYSA-N
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Description

JNJ-10229570: is a small molecule antagonist of melanocortin receptors, specifically melanocortin receptor 1 (MC1R) and melanocortin receptor 5 (MC5R). These receptors are involved in various physiological processes, including the regulation of sebaceous gland differentiation and the production of sebum-specific lipids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JNJ-10229570 involves the formation of a 2,3-diaryl-1,2,4-thiadiazole core. The key steps include:

    Formation of the Thiadiazole Ring: This is typically achieved through the reaction of a hydrazine derivative with a thioamide under acidic conditions.

    Aryl Substitution: The thiadiazole ring is then substituted with two aryl groups, which are introduced via palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: JNJ-10229570 can undergo oxidation reactions, particularly at the methoxyphenyl groups.

    Reduction: The compound can be reduced at the thiadiazole ring, leading to the formation of dihydrothiadiazole derivatives.

    Substitution: The aryl groups in this compound can be substituted with various functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids.

Major Products:

Scientific Research Applications

Chemistry: JNJ-10229570 is used as a tool compound to study the function of melanocortin receptors in various chemical pathways.

Biology: The compound is used in biological studies to understand the role of melanocortin receptors in sebaceous gland differentiation and lipid production.

Medicine: this compound has potential therapeutic applications in treating conditions like acne vulgaris by inhibiting sebaceous gland activity and reducing sebum production .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting melanocortin receptors .

Comparison with Similar Compounds

    JNJ-7818369: Another melanocortin receptor antagonist with similar inhibitory effects on MC1R and MC5R.

    JNJ-10229570-AAA: A variant of this compound with similar pharmacological properties.

Uniqueness: this compound is unique in its high specificity and potency as an antagonist for both MC1R and MC5R. It demonstrates dose-dependent inhibition of sebaceous lipid production and has been shown to be effective in both in vitro and in vivo studies .

Properties

IUPAC Name

2,3-bis(2-methoxyphenyl)-N-phenyl-1,2,4-thiadiazol-5-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-26-19-14-8-6-12-17(19)21-24-22(23-16-10-4-3-5-11-16)28-25(21)18-13-7-9-15-20(18)27-2/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHRTBCPBWJYRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NC3=CC=CC=C3)SN2C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524923-88-4
Record name JNJ-10229570
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524923884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-10229570
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9IX402L35
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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